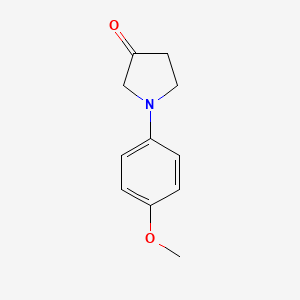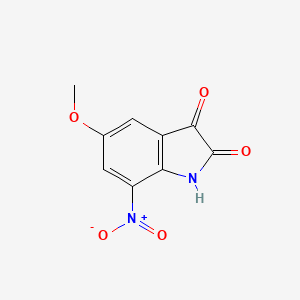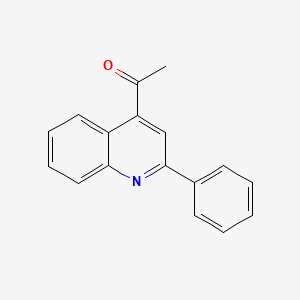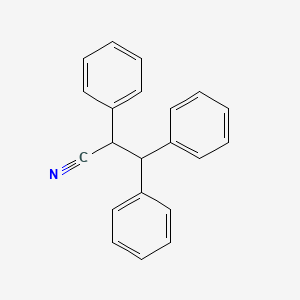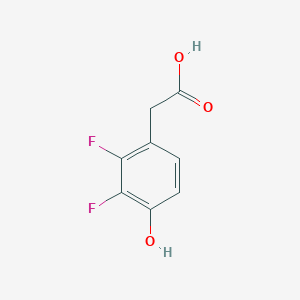
(2,3-Difluoro-4-hydroxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2,3-Difluoro-4-hydroxyphenyl)acetic acid is a fluorinated organic compound with the molecular formula C8H6F2O3 It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenyl ring, along with an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Difluoro-4-hydroxyphenyl)acetic acid typically involves the introduction of fluorine atoms into the phenyl ring through electrophilic aromatic substitution reactions. One common method is the reaction of 2,3-difluorophenol with chloroacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2,3-Difluoro-4-hydroxyphenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carboxylic acid moiety to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(2,3-difluoro-4-oxophenyl)acetic acid, while reduction of the carboxylic acid moiety can produce 2-(2,3-difluoro-4-hydroxyphenyl)ethanol.
科学的研究の応用
(2,3-Difluoro-4-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2,3-Difluoro-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
類似化合物との比較
Similar Compounds
2,3-Difluorophenylacetic acid: Lacks the hydroxyl group present in (2,3-Difluoro-4-hydroxyphenyl)acetic acid.
2,2-Difluoro-2-(p-tolyl)acetic acid: Contains a methyl group instead of a hydroxyl group.
2,2-Difluoro-2-(4-nitrophenyl)acetic acid: Contains a nitro group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
887587-75-9 |
|---|---|
分子式 |
C8H6F2O3 |
分子量 |
188.13 g/mol |
IUPAC名 |
2-(2,3-difluoro-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6F2O3/c9-7-4(3-6(12)13)1-2-5(11)8(7)10/h1-2,11H,3H2,(H,12,13) |
InChIキー |
SOOXGYAIUAHLKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CC(=O)O)F)F)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

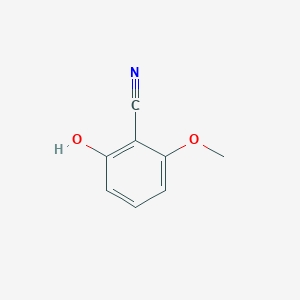
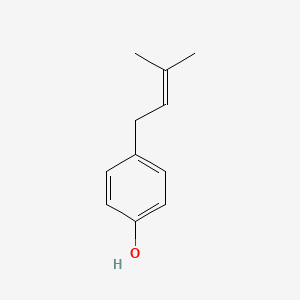
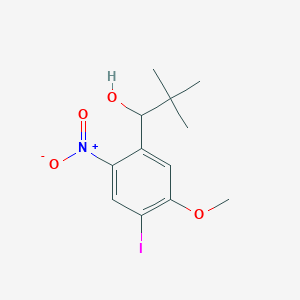
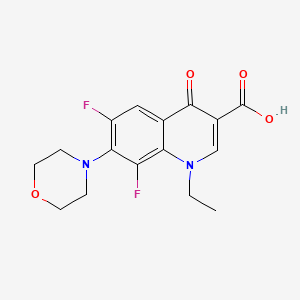
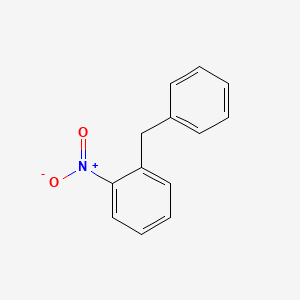
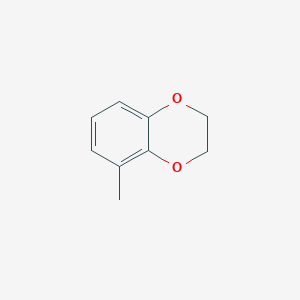

![5-Nitrobenzo[b]thiophen-3-amine](/img/structure/B8799107.png)
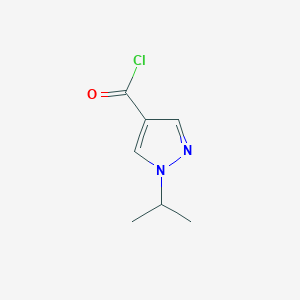
![tert-butyl N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamate](/img/structure/B8799138.png)
